

(E)-5-Undecene (CAS 764-97-6): A Technical Guide

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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431

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(E)-5-Undecene, also known as trans-5-undecene, is an acyclic olefin with the chemical formula C₁₁H₂₂.^[1]^[2] As a long-chain alkene, it serves as a fundamental building block in organic synthesis and is of interest to researchers in various fields of chemistry. This technical guide provides a summary of its physicochemical properties, spectroscopic data, potential synthetic routes, and known biological context, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **(E)-5-Undecene** are summarized in the table below. These properties are crucial for its handling, purification, and use in experimental settings.

Property	Value	Source(s)
CAS Number	764-97-6	[2]
Molecular Formula	C ₁₁ H ₂₂	[1] [2]
Molecular Weight	154.29 g/mol	[1] [3]
IUPAC Name	(E)-undec-5-ene	[1]
Appearance	Colorless liquid (estimated)	
Boiling Point	192.0 °C at 760 mmHg	
Melting Point	-62.0 to -61.0 °C	
Vapor Pressure	0.725 mmHg at 25 °C (estimated)	
Solubility	In water, 0.4006 mg/L at 25 °C (estimated)	
LogP (o/w)	5.902 (estimated)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **(E)-5-Undecene**. While comprehensive experimental spectra are not always readily available, data from reference databases and theoretical predictions provide valuable insights.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for **(E)-5-Undecene** is available through the NIST WebBook.[\[4\]](#) The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of a long-chain alkene, with prominent peaks resulting from cleavage at the allylic positions and a series of peaks separated by 14 amu (corresponding to CH₂ groups).

Infrared (IR) Spectroscopy

An IR spectrum for the gas phase of **(E)-5-Undecene** is available in the NIST/EPA Gas-Phase Infrared Database.^[4] Key expected absorption bands for its structure include:

- C-H stretch (alkane): ~2850-2960 cm⁻¹
- C=C stretch (trans-alkene): ~1665-1675 cm⁻¹ (weak)
- C-H bend (trans-alkene): ~960-970 cm⁻¹ (strong and characteristic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **(E)-5-Undecene** is not provided in the search results. However, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its structure:

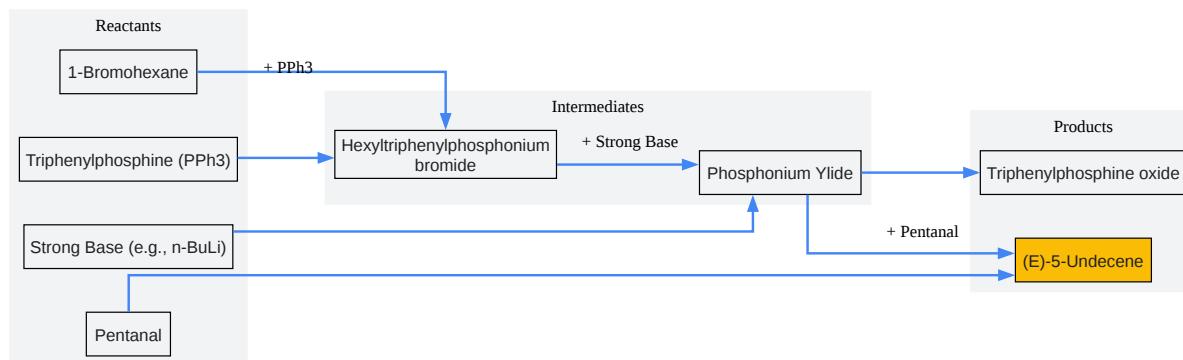
Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Protons
¹ H	~5.4	Multiplet	2H (olefinic)
¹ H	~2.0	Multiplet	4H (allylic)
¹ H	~1.2-1.4	Multiplet	12H (aliphatic)
¹ H	~0.9	Triplet	6H (terminal methyl)
¹³ C	~130	-	Olefinic
¹³ C	~32	-	Allylic
¹³ C	~22-31	-	Aliphatic
¹³ C	~14	-	Terminal methyl

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of **(E)-5-Undecene** are not extensively documented in the available literature, general methods of alkene synthesis can be applied.

Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for synthesizing a trans-alkene is the Wittig reaction, particularly using a stabilized ylide. A plausible route would involve the reaction of pentanal with the phosphonium ylide derived from 1-bromohexane.



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Caption: Proposed Wittig reaction pathway for the synthesis of **(E)-5-Undecene**.

Reactivity

As an alkene, **(E)-5-Undecene** is expected to undergo typical reactions of a carbon-carbon double bond, including:

- Hydrogenation: Reduction to undecane in the presence of a metal catalyst (e.g., Pd, Pt, Ni).
- Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
- Oxidation: Cleavage of the double bond with strong oxidizing agents (e.g., ozone, KMnO₄) to yield aldehydes or carboxylic acids.
- Epoxidation: Reaction with peroxy acids to form an epoxide.

Biological Activity and Toxicology

The biological role and toxicological profile of **(E)-5-Undecene** are not well-characterized.

Natural Occurrence

5-Undecene has been identified as a volatile organic compound in several plants, including Angelica gigas and rice (*Oryza sativa*), and in the marine sponge *Plakortis angulospiculatus*.^[5] Its presence in these organisms suggests potential roles in chemical ecology, such as acting as a semiochemical, though specific functions have not been elucidated.

Toxicology

There is a lack of comprehensive toxicological data for **(E)-5-Undecene**.^[6] A safety data sheet for the compound indicates that toxicity data for various endpoints (e.g., oral, dermal, inhalation) is not available. As with other hydrocarbons, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment and adequate ventilation.

Experimental Protocols

Detailed, validated experimental protocols for **(E)-5-Undecene** are scarce. The following are generalized procedures that can be adapted for its synthesis and analysis.

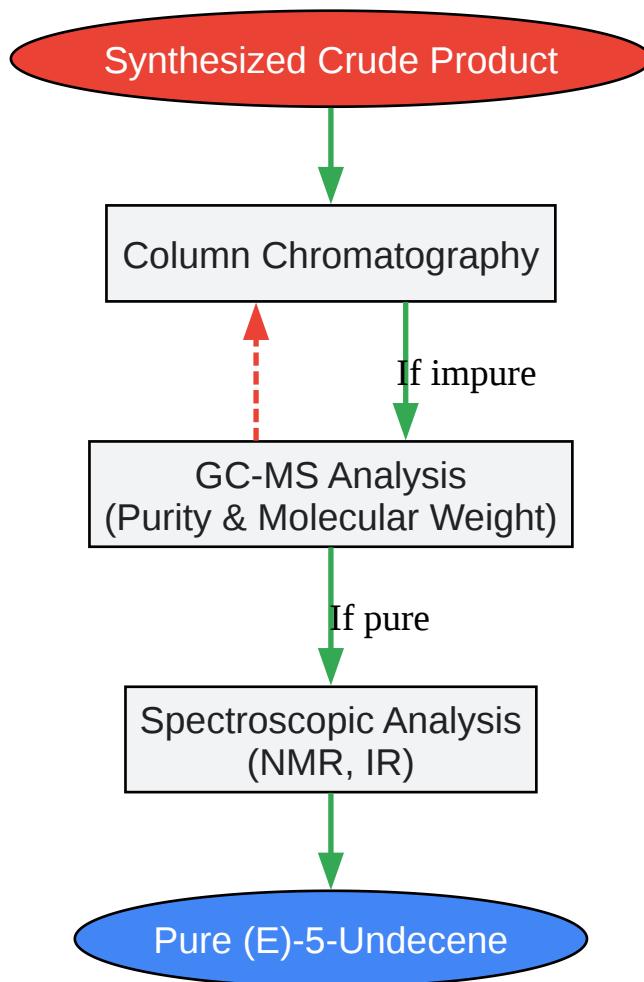
General Protocol for Alkene Synthesis via Wittig Reaction

- Phosphonium Salt Formation: Reflux an equimolar mixture of 1-bromohexane and triphenylphosphine in a suitable solvent (e.g., toluene) for 24-48 hours to form hexyltriphenylphosphonium bromide.

- **Ylide Generation:** Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to -78 °C and add a stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to warm to room temperature to form the ylide.
- **Reaction with Aldehyde:** Cool the ylide solution to -78 °C and add an equimolar amount of pentanal dropwise.
- **Workup and Purification:** After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a nonpolar solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to isolate **(E)-5-Undecene**.

General Protocol for Spectroscopic Characterization

The workflow for characterizing a synthesized sample of **(E)-5-Undecene** would logically proceed from purification to structural confirmation.



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Caption: Logical workflow for the purification and characterization of **(E)-5-Undecene**.

- Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small sample of the purified product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped with a nonpolar capillary column. The resulting chromatogram will indicate the purity, and the mass spectrum of the corresponding peak will confirm the molecular weight.
- Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two NaCl or KBr plates (or use an ATR-FTIR spectrometer). Acquire the spectrum and identify the characteristic peaks for C=C and trans C-H bending to confirm the presence of the trans-alkene functional group.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3). Acquire ^1H and ^{13}C NMR spectra. The chemical shifts, integrations, and coupling patterns will provide detailed information to confirm the complete structure of the molecule.

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